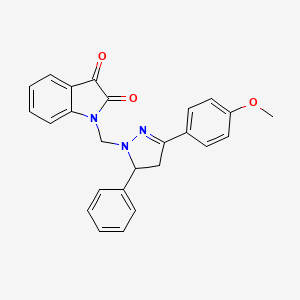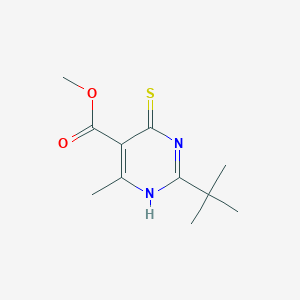
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate, also known as M2TBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell proliferation and survival. Specifically, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme essential for DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little to no effect on normal cells. Additionally, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been found to inhibit tumor growth and metastasis in animal models of breast and lung cancer. These findings suggest that Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate may have potential as a therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate is its high potency and selectivity against cancer cells, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as materials science and organic synthesis, and the investigation of its mechanism of action and potential side effects in vivo. Additionally, further studies are needed to optimize the dosage and administration of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate for potential clinical use.
Synthesemethoden
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate can be synthesized through a multistep process involving the reaction of tert-butyl acetoacetate with thiourea, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and organic synthesis. In drug discovery, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been found to possess antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-6-7(9(14)15-5)8(16)13-10(12-6)11(2,3)4/h1-5H3,(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBYIRTZFFOMCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

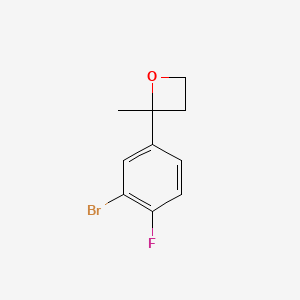
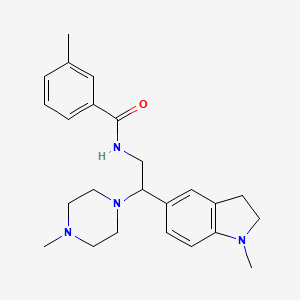
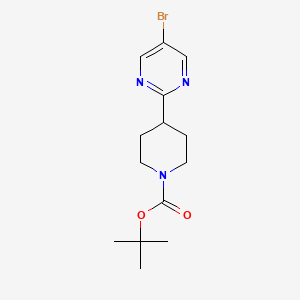

![N-(3,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2358666.png)

![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2358668.png)
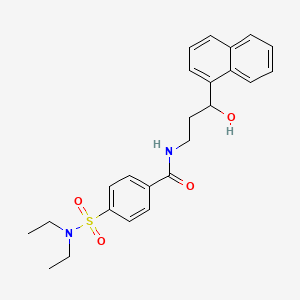

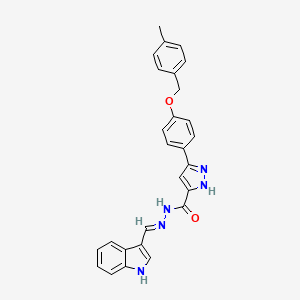
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2358677.png)
![2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol](/img/structure/B2358680.png)
![4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B2358682.png)
